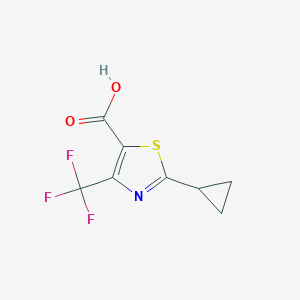

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 1423027-76-2. The compound exhibits the molecular formula C8H6F3NO2S with a precise molecular weight of 237.20 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, while alternative nomenclature systems reference it as 5-thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-.

The structural characterization of this compound reveals a complex heterocyclic framework with distinct functional group positioning. The Simplified Molecular Input Line Entry System notation for this compound is documented as O=C(C1=C(C(F)(F)F)N=C(C2CC2)S1)O, providing a clear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) and its corresponding key SKFZITCWKMFWBL-UHFFFAOYSA-N serve as unique digital fingerprints for computational chemistry applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1423027-76-2 |

| Molecular Formula | C8H6F3NO2S |

| Molecular Weight | 237.20 g/mol |

| Monoisotopic Mass | 237.00714 Da |

| International Chemical Identifier Key | SKFZITCWKMFWBL-UHFFFAOYSA-N |

The thiazole ring system in this compound contains both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively, following the standard thiazole numbering convention. The cyclopropyl substituent at position 2 introduces significant steric constraints and conformational rigidity to the molecular structure. The trifluoromethyl group at position 4 imparts substantial electronegativity and lipophilicity enhancement, while the carboxylic acid functionality at position 5 provides opportunities for hydrogen bonding and ionic interactions.

Historical Development in Thiazole Chemistry

The historical foundation of thiazole chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, first described the thiazole ring system under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing substances with the formula (CH)nNS that exhibit a relationship to pyridine similar to that of thiophene to benzene. This foundational work established the theoretical framework for understanding thiazole chemistry and initiated a century of intensive research into these heterocyclic systems.

The early development of thiazole chemistry was marked by significant controversy, particularly between Hantzsch and Tcherniac regarding the structure of thiocyanoacetone derivatives. This scientific debate, which continued for thirty-six years, ultimately led to the clarification of thiazole isomerization processes and the establishment of reliable synthetic methodologies. Hantzsch and Weber's initial discoveries included the synthesis of 4-methylthiazole, which was the first free thiazole ever described, obtained through the reduction of oxymethylthiazole by zinc powder distillation.

The evolution of thiazole synthetic methodology has progressed significantly since these early discoveries. The classical Hantzsch thiazole synthesis, involving the cyclization of alpha-haloketones with thioamides, remains a cornerstone methodology in modern thiazole chemistry. Contemporary developments have expanded to include multicomponent reactions and metal-free synthetic approaches, enabling the efficient construction of complex thiazole derivatives. Recent methodological advances have demonstrated the successful synthesis of fully substituted thiazole derivatives through one-pot multicomponent reactions, achieving excellent yields in short reaction times.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its structural novelty to encompass its potential as a synthetic intermediate and pharmacophore. Thiazole-containing compounds have demonstrated exceptional versatility in medicinal chemistry applications, with the thiazole ring system serving as a key structural component in numerous pharmaceutical agents. The presence of vitamin thiamine (vitamin B1) in biological systems highlights the fundamental importance of thiazole structures in biochemical processes.

Contemporary research in thiazole chemistry has emphasized the development of hybrid molecular frameworks that combine thiazole moieties with other bioactive heterocycles. These approaches have demonstrated enhanced pharmacological potentials, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. The strategic incorporation of trifluoromethyl groups into thiazole frameworks has emerged as a particularly important research direction, with fluorinated derivatives exhibiting improved metabolic stability and enhanced biological activity profiles.

The compound under investigation represents a sophisticated example of modern heterocyclic design, incorporating multiple functional elements that contribute to its potential utility. The cyclopropyl substituent introduces conformational constraints that can enhance binding selectivity for biological targets, while the trifluoromethyl group provides electronic modulation and improved pharmacokinetic properties. The carboxylic acid functionality offers opportunities for additional chemical modifications and salt formation, expanding the compound's synthetic utility.

| Research Application Area | Significance |

|---|---|

| Pharmaceutical Chemistry | Potential drug intermediate with enhanced stability |

| Synthetic Methodology | Building block for complex molecule construction |

| Fluorinated Compounds | Model system for trifluoromethyl incorporation |

| Heterocyclic Chemistry | Advanced thiazole derivative with multiple substituents |

Recent patent activity surrounding compounds with the molecular formula C8H6F3NO2S indicates growing commercial interest in this chemical space, with documented patent applications highlighting potential applications in pharmaceutical and materials science sectors. The limited literature coverage of this specific compound suggests opportunities for fundamental research investigations into its chemical behavior and potential applications. Current research trends in thiazole chemistry continue to emphasize the development of novel synthetic methodologies and the exploration of structure-activity relationships in bioactive thiazole derivatives.

Properties

IUPAC Name |

2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFZITCWKMFWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601183013 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-76-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of Trifluoroacylated Ketoesters

A key step involves chlorination of trifluoroacetic ethyl acetoacetate or related trifluoroacylated ketoesters using sulfuryl chloride (SO2Cl2). The reaction is typically conducted under controlled low temperatures to avoid side reactions.

- Reaction conditions:

- Temperature: -15°C to -5°C during addition of sulfuryl chloride

- Molar ratio SO2Cl2 to ketoester: approximately 0.92–0.98:1

- Addition time: 1/5 to 1/6 of total soaking time

- Soaking time: 10 to 18 hours at 5°C to 15°C

- Outcome: Formation of 2-chlorinated trifluoroacylated intermediate with high conversion and minimal residual starting material

Unreacted starting material is reclaimed by vacuum distillation, and the residue proceeds to the next step without further purification.

Cyclization with Thioacetamide or Thioamide Derivatives

The chlorinated intermediate undergoes cyclization with thioacetamide or substituted thioamides to form the thiazole ring.

- Reaction conditions:

- Solvent: Dehydrated ethanol

- Molar ratio thioacetamide to chlorinated intermediate: 1.02–1.06:1

- Weight ratio ethanol to chlorinated intermediate: 2.0–3.2

- Reflux time: 8 to 12 hours

- Process: The mixture is heated under reflux, promoting ring closure to yield the thiazole core.

Following cyclization, the reaction mixture is subjected to hydrolysis, often by adding aqueous sodium hydroxide and refluxing for several hours to convert ester intermediates into the carboxylic acid form.

Hydrolysis and Acidification

After ring closure, hydrolysis with aqueous base converts ester groups to the carboxylic acid.

- Conditions:

- Base: 15% sodium hydroxide aqueous solution

- Reflux time: Approximately 3 hours

- Post-reaction treatment:

- Removal of ethanol by vacuum distillation

- Dilution with water and acidification with concentrated hydrochloric acid to pH ~1

- Aging for 2 hours to precipitate the product

- Filtration and washing to isolate the pure acid

This sequence yields 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid analogs with yields over 90% and high purity (HPLC >98%).

Introduction of the Cyclopropyl Group

While the above describes the preparation of 2-methyl analogs, the 2-cyclopropyl substituent can be introduced by starting with cyclopropyl-substituted ketoesters or by substitution reactions on the thiazole ring post-synthesis. Specific methods for the cyclopropyl derivative are less documented but likely follow similar halogenation and cyclization steps adapted for the cyclopropyl precursor.

- Use of Lawesson’s Reagent: For related thiazole derivatives, Lawesson’s reagent has been used to convert amides to thioamides, which then participate in cyclization to form thiazoles.

- Triphosgene-mediated conversions: Triphosgene in toluene with DMF catalyst at 50°C can convert carboxylic acids to acid chlorides, which can be intermediates for further transformations.

- Use of thionyl chloride: Thionyl chloride reflux in solvents like 1,2-dichloroethane or dichloromethane converts carboxylic acids to acid chlorides, facilitating subsequent reactions.

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation | Sulfuryl chloride, trifluoroacetic ethyl acetoacetate | -15 to 15 | 10–18 h | >90 | Controlled addition, vacuum distillation |

| Cyclization | Thioacetamide, dehydrated ethanol | Reflux (~78°C) | 8–12 h | High | Molar ratio ~1:1, direct use of residue |

| Hydrolysis & Acidify | 15% NaOH aqueous, then HCl acidification | Reflux, then RT | 3 h + 2 h aging | >90 | Ethanol removal before acidification |

| Acid chloride formation | Thionyl chloride or triphosgene | 35–50 | 0.5–3 h | High | For further functionalization |

- The sulfuryl chloride chlorination step is critical for high purity and yield; temperature control minimizes byproducts.

- Direct use of crude intermediates without purification after chlorination and cyclization simplifies the process and improves efficiency.

- The trifluoromethyl group remains stable under these conditions, preserving the desired electronic properties of the molecule.

- The cyclopropyl substituent introduction requires careful selection of starting materials or post-synthetic modifications to maintain ring integrity.

- Conversion to acid chlorides via thionyl chloride or triphosgene allows for further derivatization, expanding synthetic utility.

The preparation of 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves a multi-step synthesis starting from trifluoroacylated ketoesters, sulfuryl chloride-mediated halogenation, cyclization with thioamide derivatives, and hydrolysis to the carboxylic acid. Key parameters such as temperature, reagent ratios, and reaction times are optimized to achieve high yield and purity. While detailed protocols for the cyclopropyl variant are less prevalent, analogous methods adapted from methyl-substituted thiazoles provide a reliable framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity. The presence of the cyclopropyl and trifluoromethyl groups enhances its pharmacological properties. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1.95 µg/mL against Staphylococcus spp., indicating potent activity against Gram-positive bacteria .

Antifungal Activity

The compound has also been investigated for antifungal properties. Thiazoles with similar structures have shown effectiveness against Candida species, with MIC values ranging from 0.015 to 7.81 µg/mL . This suggests that 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid could be a candidate for developing antifungal agents.

Anticonvulsant Properties

Some studies have explored the anticonvulsant potential of thiazole derivatives. Compounds with structural similarities to this compound demonstrated significant anticonvulsant activity without impairing motor skills in animal models . This positions the compound as a potential lead for further investigation in treating epilepsy.

Agrochemical Applications

Thiazole derivatives are also being researched for their efficacy as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their biological activity against plant pathogens and pests. The trifluoromethyl group is particularly noted for enhancing the metabolic stability and biological efficacy of pesticides .

Derivative Exploration

Research into derivatives of this compound has yielded several analogs with enhanced biological activities. These derivatives are being screened for improved potency against various pathogens and may lead to the development of new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications at the 4-position significantly influenced antimicrobial activity. Compounds similar to this compound were found to outperform standard antibiotics in vitro against resistant strains of bacteria .

Case Study 2: Agrochemical Potential

In agricultural research, the compound's efficacy was tested against common plant pathogens. Results indicated that formulations containing this thiazole derivative exhibited reduced disease incidence in crops when applied as foliar treatments .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with structurally related thiazole and oxazole derivatives:

Key Differences and Implications

Core Heteroatom (Oxazole vs. Thiazole): The oxazole analog () has an oxygen atom in the heterocycle, whereas thiazoles contain sulfur.

Substituent Effects :

- Cyclopropyl vs. Methyl : The cyclopropyl group (oxazole analog) introduces greater steric hindrance and ring strain compared to methyl (), which may reduce metabolic oxidation but complicate synthetic accessibility.

- -CF₃ Group : Present in all listed compounds, this group improves lipid solubility and resistance to enzymatic degradation, critical for drug half-life optimization.

Physicochemical Properties :

- Solubility : The oxazole analog has a predicted density of 1.585 g/cm³, while thiazole derivatives (e.g., 2-Methyl-4-CF₃-thiazole) may exhibit higher density due to sulfur’s atomic weight.

- Acidity : The oxazole’s pKa (~1.65) suggests moderate acidity; thiazoles are typically less acidic due to sulfur’s electron-donating resonance effects.

Applications: The oxazole analog is explicitly used as a drug impurity reference, whereas thiazole derivatives like 2-Methyl-4-CF₃-thiazole-5-carboxylic acid are intermediates in bioactive molecule synthesis (). The phenylamino-substituted thiazole () demonstrates expanded π-system interactions, useful in kinase inhibitor design.

Research Findings and Challenges

- Synthetic Accessibility : Cyclopropyl-substituted thiazoles require specialized reagents (e.g., brominated intermediates in ), increasing production costs.

- Biological Activity : Thiazole derivatives with -CF₃ groups show promise in antiviral and anticancer research, but cyclopropyl-thiazole data remains scarce.

- Regulatory Considerations : Purity standards for drug impurities (e.g., 95–98% in ) highlight the need for rigorous analytical validation.

Biological Activity

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 1423027-76-2) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C8H6F3NO2S

- Molecular Weight : 237.20 g/mol

- Structure : The compound features a cyclopropyl group and a trifluoromethyl substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies show that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer effect is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells. For example, thiazoles have been shown to interact with proteins involved in cell survival pathways .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |

| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness.

- Example Study : A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones for several compounds .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

- Study on Antitumor Activity : In a study involving various thiazole derivatives, it was found that those with specific substitutions at the 4-position exhibited enhanced cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-withdrawing groups like trifluoromethyl was crucial for increasing potency .

- Antimicrobial Efficacy Study : A comparative analysis of thiazole derivatives showed that compounds with both cyclopropyl and trifluoromethyl groups had superior antimicrobial activity compared to their non-fluorinated counterparts. This study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves hydrolyzing ester precursors under alkaline conditions. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate was hydrolyzed using NaOH in ethanol/water (358 K, 1.5 h), yielding 85% pure carboxylic acid after acidification and recrystallization from ethyl acetate . For the cyclopropyl variant, substituting the methyl group with cyclopropane via nucleophilic substitution or cyclopropanation reagents (e.g., trimethylsilylcyclopropane) could be explored. Purity optimization includes repeated recrystallization and HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use a combination of:

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations (1600–1400 cm⁻¹) .

- NMR : ¹H NMR for cyclopropyl protons (δ 1.0–2.0 ppm, multiplet) and ¹⁹F NMR for CF₃ groups (δ -60 to -70 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally analogous thiazole-carboxylic acids .

Q. What solvent systems are suitable for recrystallization?

- Answer : Ethyl acetate and dichloromethane/hexane mixtures are effective for removing hydrophobic impurities. For polar byproducts, aqueous ethanol (1:1 v/v) is recommended .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in introducing the cyclopropyl group?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, brominated precursors (e.g., 2-bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ) can undergo Pd-catalyzed cross-coupling with cyclopropyl reagents. Optimize using Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand, K₃PO₄ in toluene) to minimize side reactions. Monitor by LC-MS for intermediate tracking .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Answer : Contradictions often arise from residual solvents or regioisomers. Solutions include:

- HPLC-DAD/MS : Detect trace impurities (e.g., unhydrolyzed esters) using gradient elution (0.1% formic acid in water/acetonitrile) .

- Variable-temperature NMR : Differentiate dynamic rotational isomers of the cyclopropyl group by analyzing splitting patterns at 298 K vs. 233 K .

Q. How can computational modeling predict the compound’s reactivity or stability?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the thiazole ring.

- Simulate hydrolysis pathways under acidic/basic conditions to assess stability .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Answer : Scaling up hydrolysis reactions risks incomplete conversion due to poor mixing. Mitigation strategies:

- Use continuous flow reactors for precise temperature control.

- Replace NaOH with KOH for faster saponification kinetics .

- Implement in-line FTIR to monitor reaction progress in real time .

Methodological Considerations for Pharmacological Studies

Q. How to design assays for evaluating bioactivity (e.g., enzyme inhibition)?

- Answer :

- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 or kinases).

- Assay setup : Use fluorescence polarization for binding affinity (IC₅₀) measurements. For stability, preincubate the compound in PBS (pH 7.4, 37°C) and quantify degradation via LC-MS .

Q. What are best practices for analyzing metabolic stability in vitro?

- Methodological Answer :

- Use liver microsomes (human or rat) with NADPH cofactor. Quench reactions at 0, 5, 15, 30 mins with acetonitrile.

- Quantify parent compound depletion using UPLC-QTOF and identify metabolites via mass defect filtering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.